Tris(2-ethylhexyl) phosphite

Catalog No.
S584940
CAS No.
301-13-3
M.F
C24H51O3P
M. Wt
418.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(2-ethylhexyl) phosphite

CAS Number

301-13-3

Product Name

Tris(2-ethylhexyl) phosphite

IUPAC Name

tris(2-ethylhexyl) phosphite

Molecular Formula

C24H51O3P

Molecular Weight

418.6 g/mol

InChI

InChI=1S/C24H51O3P/c1-7-13-16-22(10-4)19-25-28(26-20-23(11-5)17-14-8-2)27-21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3

InChI Key

ILLOBGFGKYTZRO-UHFFFAOYSA-N

SMILES

CCCCC(CC)COP(OCC(CC)CCCC)OCC(CC)CCCC

solubility

less than 1 mg/mL at 68° F (NTP, 1992)

Synonyms

Trioctyl phosphite; 301-13-3; Tri(2-ethylhexyl) phosphite; Tri-(2-ethylhexyl)phosphite; Phosphorous acid, tris(2-ethylhexyl) ester

Canonical SMILES

CCCCC(CC)COP(OCC(CC)CCCC)OCC(CC)CCCC

The exact mass of the compound Tris(2-ethylhexyl) phosphite is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3233. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Phosphorus Compounds - Phosphorus Acids - Phosphorous Acids - Phosphites - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tris(2-ethylhexyl) phosphite (CAS 301-13-3) is a high-molecular-weight, sterically hindered aliphatic phosphite ester primarily utilized as a high-performance secondary antioxidant and heat stabilizer . Operating via the rapid reduction of polymer hydroperoxides into stable alcohols, this P(III) compound prevents chain scission and crosslinking during thermal processing. Unlike many solid antioxidants, it is a clear liquid at room temperature with a density of approximately 0.89 g/mL, facilitating seamless integration into liquid dosing systems [1]. Its phenol-free structure makes it a critical procurement target for modern polymer formulations requiring stringent environmental and toxicological compliance.

Generic substitution with traditional triaryl phosphites, such as Triphenyl phosphite (TPP) or Tris(nonylphenyl) phosphite (TNPP), introduces severe regulatory and toxicological liabilities . TPP contains free phenol and presents neurotoxic risks, while TNPP is heavily restricted due to the endocrine-disrupting properties of its nonylphenol degradation products[1]. Conversely, substituting with lower-chain aliphatic phosphites (e.g., triethyl phosphite) fails during procurement because their high volatility leads to rapid off-gassing and loss of the stabilizer during high-temperature melt extrusion. Tris(2-ethylhexyl) phosphite uniquely bridges this gap, offering the thermal stability and low volatility required for aggressive processing environments while remaining entirely free of restricted phenolic compounds .

Elimination of Endocrine-Disrupting Precursors in Polymer Stabilization

Unlike traditional triaryl phosphites such as Tris(nonylphenyl) phosphite (TNPP) and Triphenyl phosphite (TPP), which contain toxic free phenols and endocrine-disrupting nonylphenols, Tris(2-ethylhexyl) phosphite is an entirely aliphatic ester. Analytical quality indices confirm a phenol content of Non-Detectable (N.D.) . This complete elimination of phenolic precursors allows manufacturers to bypass stringent environmental restrictions associated with TNPP while maintaining equivalent hydroperoxide decomposition efficacy.

Evidence DimensionFree Phenol / Nonylphenol Content
Target Compound DataNon-Detectable (0%)
Comparator Or BaselineTNPP / TPP (Contains restricted phenolic compounds)
Quantified Difference100% reduction in restricted phenolic precursors
ConditionsIndustrial polymer additive formulation

Essential for procuring compliant stabilizers for consumer-contact plastics and environmentally sensitive materials where TNPP is banned.

Processability Advantage via Ambient Liquid State

In industrial compounding, the physical state of an additive dictates the dosing mechanism. Tris(2-ethylhexyl) phosphite is a clear liquid at 20–25°C with a density of ~0.89 g/mL [1]. In contrast, widely used high-molecular-weight phosphites like Tris(2,4-di-tert-butylphenyl) phosphite (AO168) are solid powders with melting points around 180°C. The liquid nature of Tris(2-ethylhexyl) phosphite enables direct continuous-feed pumping into extruders, eliminating the dust explosion hazards and pre-melting energy costs associated with solid antioxidants.

Evidence DimensionPhysical State at Ambient Temperature
Target Compound DataLiquid (Density ~0.89 g/mL)
Comparator Or BaselineAO168 (Solid powder, MP ~180°C)
Quantified DifferenceTransition from high-melting solid to pumpable liquid
ConditionsStandard ambient handling (20-25°C)

Allows for automated liquid dosing in polymer extrusion, reducing labor, energy costs, and airborne particulate hazards.

Thermal Stability and Retention During Melt Processing

For a liquid phosphite to be viable in high-temperature polymer processing, it must resist volatilization. Tris(2-ethylhexyl) phosphite possesses a high molecular weight of 418.6 g/mol and a flash point of 194°C . When compared to lower-chain aliphatic alternatives like Triethyl phosphite (MW 166 g/mol, flash point ~54°C), Tris(2-ethylhexyl) phosphite exhibits drastically lower vapor pressure at processing temperatures. This prevents the additive from flashing off during PVC or ABS compounding, ensuring the active P(III) centers remain in the polymer matrix to decompose hydroperoxides.

Evidence DimensionMolecular Weight and Flash Point
Target Compound DataMW 418.6 g/mol, Flash Point 194°C
Comparator Or BaselineTriethyl phosphite (MW 166 g/mol, Flash Point ~54°C)
Quantified Difference2.5x higher molecular weight and 140°C higher flash point
ConditionsHigh-temperature polymer melt extrusion

Prevents additive loss and equipment fouling due to off-gassing, ensuring consistent thermal protection of the final polymer.

Regulatory-Compliant PVC and Polyurethane Heat Stabilization

Tris(2-ethylhexyl) phosphite is deployed as a non-discoloring secondary antioxidant during the extrusion and molding of PVC and PU . It prevents yellowing and thermal degradation without introducing the toxic phenols associated with legacy stabilizers.

Phenol-Free Elastomer Compounding

Applied in SBR (Styrene-Butadiene Rubber) and ABS formulations where regulatory compliance mandates the exclusion of nonylphenol . It acts synergistically with primary antioxidants to maintain stable viscosity during storage and processing.

High-Performance Lubricant Additive Formulation

Utilized as an extreme-pressure and anti-wear additive in specialized lubricants . Its liquid state ensures seamless blending into base oils, while its phosphorus core provides essential metal surface protection under high-friction conditions.

Purity

> 90%(GC) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Tris(2-ethylhexyl) phosphite is a clear colorless liquid. (NTP, 1992)

XLogP3

9.5

Boiling Point

325 to 327 °F at 0.3 mm Hg (NTP, 1992)

Flash Point

340 °F (NTP, 1992)

Density

0.902 (NTP, 1992)

Appearance

Colorless to pale yellow liquid

UNII

5955K9I74A

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Vapor Pressure

8.3 mm Hg at 77 °F ; 9.0 mm Hg at 108° F; 11.2 mm Hg at 149° F (NTP, 1992)

Pictograms

Irritant

Irritant

Other CAS

301-13-3

General Manufacturing Information

Phosphorous acid, tris(2-ethylhexyl) ester: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types